
1,5-Dithiacyclododecane-6,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dithiacyclododecane-6,12-dione is a chemical compound with the molecular formula C₁₀H₁₆O₂S₂. It is characterized by a twelve-membered ring containing two sulfur atoms and two ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dithiacyclododecane-6,12-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate dithiols with diketones under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the twelve-membered ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Dithiacyclododecane-6,12-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioethers or amine derivatives.
Scientific Research Applications
1,5-Dithiacyclododecane-6,12-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,5-Dithiacyclododecane-6,12-dione involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can exhibit unique properties and activities, depending on the metal ion and the specific application .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione: Similar structure but contains oxygen atoms in the ring.
1,9-Dioxa-3,6-dithiacyclotridecane-10,12-dione: Contains additional oxygen atoms and a larger ring size.
Uniqueness
1,5-Dithiacyclododecane-6,12-dione is unique due to its specific ring size and the presence of both sulfur and ketone groups. This combination allows it to form stable complexes with a variety of metal ions, making it versatile for different applications .
Properties
CAS No. |
89863-26-3 |
|---|---|
Molecular Formula |
C10H16O2S2 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
1,5-dithiacyclododecane-6,12-dione |
InChI |
InChI=1S/C10H16O2S2/c11-9-5-2-1-3-6-10(12)14-8-4-7-13-9/h1-8H2 |
InChI Key |
ASUAVEBZOQAWIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)SCCCSC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B14373853.png)

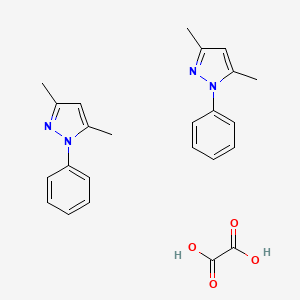

![2(5H)-Furanone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B14373877.png)
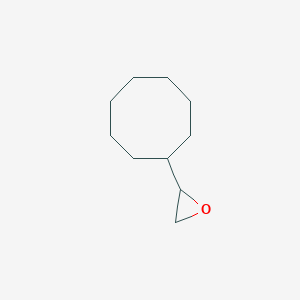
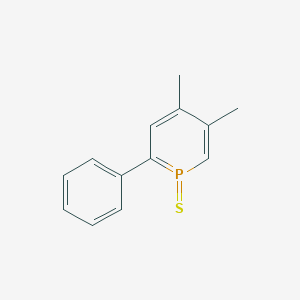
methanone](/img/structure/B14373885.png)

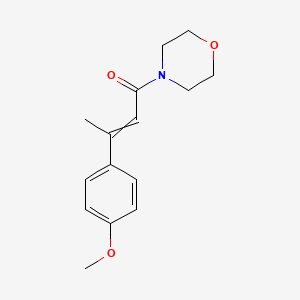
![2-[(Benzylsulfanyl)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid](/img/structure/B14373904.png)
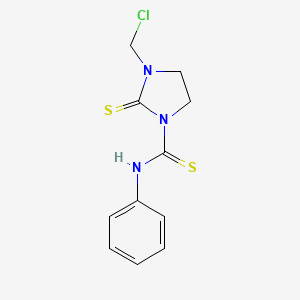
![1-[3,5-Dichloro-4-(dipropylamino)phenyl]ethan-1-one](/img/structure/B14373913.png)

